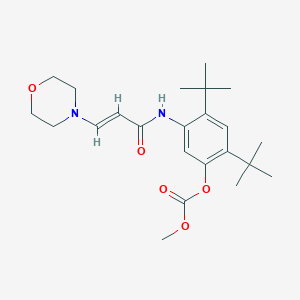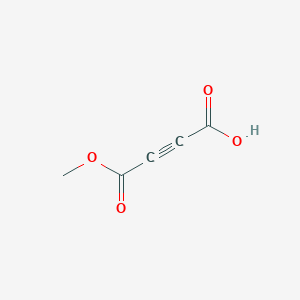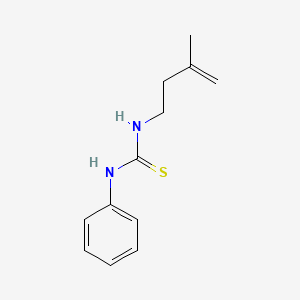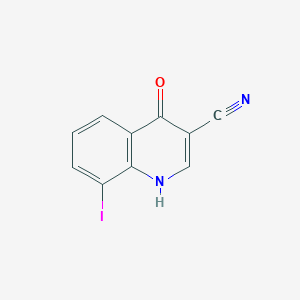
2,4-Di-tert-butyl-5-(3-morpholinoacrylamido)phenyl methyl carbonate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,4-Di-tert-butyl-5-(3-morpholinoacrylamido)phenyl methyl carbonate is a complex organic compound known for its unique chemical structure and properties
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Di-tert-butyl-5-(3-morpholinoacrylamido)phenyl methyl carbonate typically involves multi-step organic reactionsThe reaction conditions often require the use of catalysts, such as palladium or other transition metals, to facilitate the coupling reactions .
Industrial Production Methods
Industrial production of this compound may involve large-scale organic synthesis techniques, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of green chemistry principles, such as minimizing waste and using environmentally benign solvents, is also emphasized in industrial settings .
Analyse Chemischer Reaktionen
Types of Reactions
2,4-Di-tert-butyl-5-(3-morpholinoacrylamido)phenyl methyl carbonate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: The presence of reactive groups allows for nucleophilic and electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and pressures to optimize yield and selectivity .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives .
Wissenschaftliche Forschungsanwendungen
2,4-Di-tert-butyl-5-(3-morpholinoacrylamido)phenyl methyl carbonate has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory and anticancer activities.
Industry: Utilized in the production of advanced materials and as a stabilizer in polymer chemistry.
Wirkmechanismus
The mechanism of action of 2,4-Di-tert-butyl-5-(3-morpholinoacrylamido)phenyl methyl carbonate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity or alteration of receptor signaling .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,4-Di-tert-butylphenol: Known for its antioxidant properties.
Ivacaftor Methylcarbonate: Used in pharmaceutical applications.
4,4’-Di-tert-butyl-2,2’-dipyridyl: Employed as a ligand in coordination chemistry.
Uniqueness
Its ability to undergo diverse chemical reactions and its potential biological activities make it a valuable compound in scientific research and industrial applications .
Eigenschaften
Molekularformel |
C23H34N2O5 |
|---|---|
Molekulargewicht |
418.5 g/mol |
IUPAC-Name |
[2,4-ditert-butyl-5-[[(E)-3-morpholin-4-ylprop-2-enoyl]amino]phenyl] methyl carbonate |
InChI |
InChI=1S/C23H34N2O5/c1-22(2,3)16-14-17(23(4,5)6)19(30-21(27)28-7)15-18(16)24-20(26)8-9-25-10-12-29-13-11-25/h8-9,14-15H,10-13H2,1-7H3,(H,24,26)/b9-8+ |
InChI-Schlüssel |
RDUJMGNTLBLIOY-CMDGGOBGSA-N |
Isomerische SMILES |
CC(C)(C)C1=CC(=C(C=C1NC(=O)/C=C/N2CCOCC2)OC(=O)OC)C(C)(C)C |
Kanonische SMILES |
CC(C)(C)C1=CC(=C(C=C1NC(=O)C=CN2CCOCC2)OC(=O)OC)C(C)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![N-[2-chloro-5-(1H-pyrrol-1-yl)phenyl]-3-(1H-tetrazol-1-yl)propanamide](/img/structure/B13362867.png)

![2-[(6-methyl-4-oxo-4H-pyran-3-yl)oxy]-N-[2-(pyrimidin-2-ylamino)ethyl]acetamide](/img/structure/B13362879.png)


![9-hydroxy-3-methyl-4,11-dioxabicyclo[8.1.0]undecane-5,7-dione](/img/structure/B13362899.png)
![(S)-tert-Butyl 5-amino-5,7-dihydrospiro[cyclopenta[b]pyridine-6,4'-piperidine]-1'-carboxylate](/img/structure/B13362907.png)

![N-(2-cyanophenyl)-1-[4-(difluoromethoxy)phenyl]-5-methyl-1H-1,2,3-triazole-4-carboxamide](/img/structure/B13362916.png)
![6-(3-Fluorophenyl)-3-{[(2-phenylethyl)sulfanyl]methyl}[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13362926.png)
![N-(4-tert-butylphenyl)-1-[4-(difluoromethoxy)phenyl]-1H-1,2,4-triazole-3-carboxamide](/img/structure/B13362942.png)
![N-[(3,5-dimethyl-1H-pyrazol-4-yl)methyl]-2-{[1-(propan-2-yl)-1H-indol-4-yl]oxy}acetamide](/img/structure/B13362946.png)
